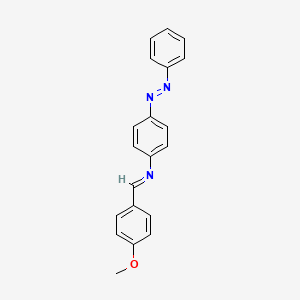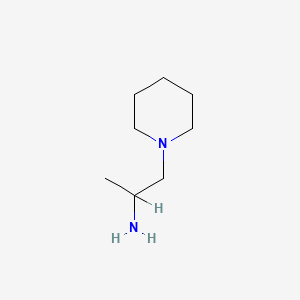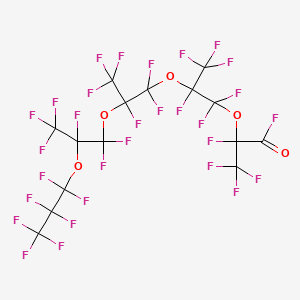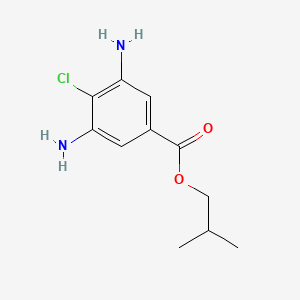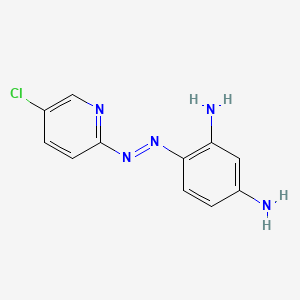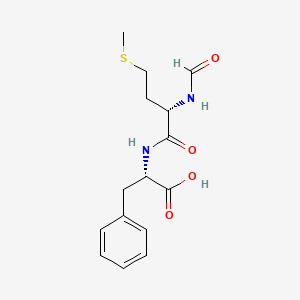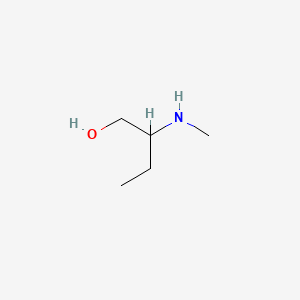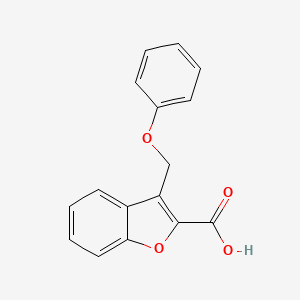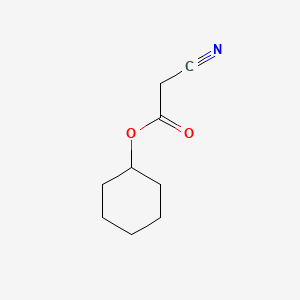
Cianoacetato de ciclohexilo
Descripción general
Descripción
Cyclohexyl cyanoacetate is a chemical compound with the molecular formula C9H13NO2 . It is also known by other names such as cyclohexyl 2-cyanoacetate and acetic acid, cyano-, cyclohexyl ester .
Synthesis Analysis
The synthesis of cyanoacetamides, which includes cyclohexyl cyanoacetate, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of Cyclohexyl cyanoacetate consists of a cyclohexyl group attached to a cyanoacetate group . The IUPAC name for this compound is cyclohexyl 2-cyanoacetate . The InChIKey for this compound is YESQLMJPTKPRSK-UHFFFAOYSA-N .Chemical Reactions Analysis
Cyanoacetamide derivatives, including cyclohexyl cyanoacetate, are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis
Cyclohexyl cyanoacetate has a molecular weight of 167.20 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación
Síntesis de compuestos heterocíclicos
El cianoacetato de ciclohexilo puede utilizarse en la síntesis de diversos compuestos heterocíclicos. Las cianoacetohidrazidas, que están relacionadas con los cianoacetatos, se han aplicado en la síntesis heterocíclica mediante reacciones como la ciclocondensación y la ciclización, lo que lleva a la formación de anillos de cinco, seis, siete y ocho miembros, así como anillos fusionados .
Safety and Hazards
Direcciones Futuras
The future demand for Cyclohexyl cyanoacetate and key players in its market are poised to play pivotal roles in shaping the industry’s trajectory . Anticipated demand in the coming years is expected to be driven by specific factors, such as technological advancements, changing consumer behaviors, regulatory shifts, or global trends .
Mecanismo De Acción
Target of Action
Cyclohexyl cyanoacetate, also known as cyclohexyl 2-cyanoacetate, is a chemical compound with the formula C9H13NO2 It’s known that cyanoacetic acid hydrazide, a related compound, can act as an ambident nucleophile, that is, as both an n- and c-nucleophile . This suggests that cyclohexyl cyanoacetate may have similar reactivity and could interact with a variety of biological targets.
Mode of Action
It’s known that cyanoacetic acid hydrazide, a related compound, can react with various reactants at five possible sites . Nucleophiles can attack the carbon atom of the carbonyl group and the carbon atom of the nitrile function . This suggests that cyclohexyl cyanoacetate may interact with its targets in a similar manner, leading to various chemical reactions.
Biochemical Pathways
Cyanoacetic acid hydrazide, a related compound, is known to be used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest . This suggests that cyclohexyl cyanoacetate may also be involved in the synthesis of various heterocyclic compounds, affecting the associated biochemical pathways.
Result of Action
It’s known that cyanoacetic acid hydrazide, a related compound, is used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest . This suggests that cyclohexyl cyanoacetate may have similar effects, contributing to the synthesis of various biologically active compounds.
Action Environment
It’s known that the reaction of cyanoacetic acid hydrazide with various reactants can result in unique properties . This suggests that the action of cyclohexyl cyanoacetate may also be influenced by various environmental factors.
Análisis Bioquímico
Biochemical Properties
Cyclohexyl cyanoacetate plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It acts as a precursor in reactions leading to the formation of various heterocycles, such as thiadiazoles, oxadiazoles, and fused heterocycles . The compound interacts with enzymes and proteins involved in these synthetic pathways, facilitating the formation of complex molecular structures. For instance, cyclohexyl cyanoacetate can undergo cyclocondensation reactions, where it interacts with nucleophiles and electrophiles to form polyfunctional heterocyclic compounds . These interactions are crucial for the synthesis of biologically active molecules and pharmaceuticals.
Cellular Effects
Cyclohexyl cyanoacetate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with enzymes and proteins involved in these processes allows it to modulate cellular functions. For example, cyclohexyl cyanoacetate can inhibit or activate specific enzymes, leading to changes in metabolic flux and gene expression patterns . These effects can result in alterations in cell growth, differentiation, and apoptosis, making cyclohexyl cyanoacetate a valuable tool in biochemical research and drug development.
Molecular Mechanism
The molecular mechanism of cyclohexyl cyanoacetate involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, altering their activity and function. For instance, cyclohexyl cyanoacetate can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . It can also participate in binding interactions with nucleophiles and electrophiles, leading to the formation of intermediate compounds that drive the synthesis of heterocycles
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclohexyl cyanoacetate can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. Cyclohexyl cyanoacetate is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of cyclohexyl cyanoacetate can vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . At low doses, cyclohexyl cyanoacetate can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, the compound can induce toxic effects, including cellular damage and apoptosis . These dosage effects are important for understanding the compound’s therapeutic potential and safety profile in preclinical studies.
Metabolic Pathways
Cyclohexyl cyanoacetate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into biologically active compounds. The compound can undergo enzymatic reactions, such as hydrolysis and oxidation, leading to the formation of intermediate metabolites . These metabolic pathways are essential for understanding the compound’s bioavailability and pharmacokinetics in biological systems. Additionally, cyclohexyl cyanoacetate can influence metabolic flux and metabolite levels, contributing to its overall biochemical activity .
Transport and Distribution
The transport and distribution of cyclohexyl cyanoacetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, cyclohexyl cyanoacetate can interact with intracellular proteins and organelles, influencing its localization and accumulation . These transport and distribution properties are important for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
Cyclohexyl cyanoacetate exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications and targeting signals . These subcellular localization patterns are crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes. For example, cyclohexyl cyanoacetate’s localization to the nucleus can influence gene expression, while its presence in the mitochondria can affect cellular metabolism .
Propiedades
IUPAC Name |
cyclohexyl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESQLMJPTKPRSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200657 | |
| Record name | Cyclohexyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52688-11-6 | |
| Record name | Cyclohexyl 2-cyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52688-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl cyanoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052688116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 52688-11-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyl cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


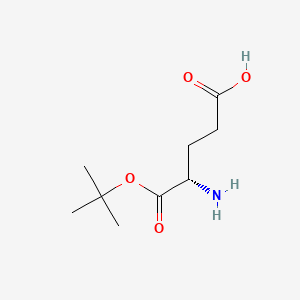

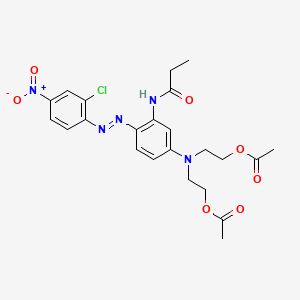
![Phenol, 4-[(4-methoxyphenyl)amino]-](/img/structure/B1346998.png)
